molecular formula C18H21N5S B5780338 3-[(4-methylpiperazin-1-yl)methyl]-4-naphthalen-1-yl-1H-1,2,4-triazole-5-thione

3-[(4-methylpiperazin-1-yl)methyl]-4-naphthalen-1-yl-1H-1,2,4-triazole-5-thione

Cat. No.: B5780338
M. Wt: 339.5 g/mol
InChI Key: VFBAHDABJKNTTG-UHFFFAOYSA-N
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Description

3-[(4-methylpiperazin-1-yl)methyl]-4-naphthalen-1-yl-1H-1,2,4-triazole-5-thione is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazole ring, a naphthalene moiety, and a piperazine derivative, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methylpiperazin-1-yl)methyl]-4-naphthalen-1-yl-1H-1,2,4-triazole-5-thione typically involves multiple steps, starting with the preparation of the triazole ring, followed by the introduction of the naphthalene and piperazine groups. Common synthetic routes include:

    Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions: Introduction of the naphthalene moiety via substitution reactions.

    Coupling Reactions: Attachment of the piperazine derivative through coupling reactions, often using catalysts to enhance the reaction efficiency.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-methylpiperazin-1-yl)methyl]-4-naphthalen-1-yl-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine and naphthalene moieties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the triazole ring, while reduction may lead to the formation of reduced derivatives of the naphthalene moiety.

Scientific Research Applications

3-[(4-methylpiperazin-1-yl)methyl]-4-naphthalen-1-yl-1H-1,2,4-triazole-5-thione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-methylpiperazin-1-yl)methyl]-4-naphthalen-1-yl-1H-1,2,4-triazole-5-thione involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A well-known anticancer agent with a similar piperazine structure.

    Gefitinib: Another anticancer drug that shares structural similarities with the triazole ring.

    Olanzapine: A psychiatric medication with a related piperazine moiety.

Uniqueness

3-[(4-methylpiperazin-1-yl)methyl]-4-naphthalen-1-yl-1H-1,2,4-triazole-5-thione stands out due to its unique combination of a triazole ring, naphthalene moiety, and piperazine derivative. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[(4-methylpiperazin-1-yl)methyl]-4-naphthalen-1-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5S/c1-21-9-11-22(12-10-21)13-17-19-20-18(24)23(17)16-8-4-6-14-5-2-3-7-15(14)16/h2-8H,9-13H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBAHDABJKNTTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=NNC(=S)N2C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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